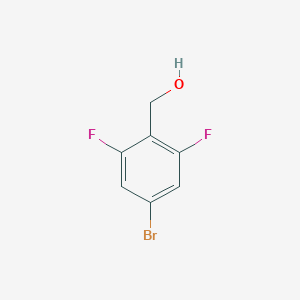

4-Bromo-2,6-difluorobenzyl alcohol

Description

Significance of Aryl-Halogen and Benzylic Alcohol Moieties in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the structural components of a molecule dictate its reactivity and potential applications. Two such components, the aryl-halogen and benzylic alcohol moieties, are fundamental building blocks that enable a vast array of chemical transformations.

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic materials. fiveable.me Their utility stems from their ability to participate in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which facilitate the formation of new carbon-carbon bonds. fiveable.me The stability of the aromatic ring makes simple aryl halides less reactive towards nucleophiles compared to aliphatic halides. fiveable.me However, this stability allows for selective activation in cross-coupling reactions, leading to efficient and controlled synthesis. fiveable.me The reactivity of aryl halides is influenced by the specific halogen, with iodine being more reactive than bromine or chlorine, and by the presence of other substituents on the aromatic ring. fiveable.me Strongly electron-attracting groups, particularly at the ortho or para positions, can significantly activate the halide towards nucleophilic aromatic substitution. libretexts.orgacs.org

The benzylic alcohol moiety, characterized by a hydroxyl group attached to a carbon adjacent to an aromatic ring, is another cornerstone of organic synthesis. wikipedia.orgpatsnap.com This structural motif is present in numerous pharmaceutically and biologically active compounds. nih.gov Benzylic alcohols are versatile precursors; they can be oxidized to form benzaldehydes and benzoic acids, or react with carboxylic acids to form esters. wikipedia.orgpatsnap.com These benzyl (B1604629) esters are often employed as popular protecting groups in complex syntheses because they can be easily removed through mild hydrogenolysis. wikipedia.org The benzylic position is a site of enhanced reactivity, capable of undergoing both SN1 and SN2 substitution reactions, making it a valuable handle for molecular elaboration. khanacademy.org The synthesis of compounds containing a secondary benzylic alcohol is crucial and traditionally relies on methods like the reduction of ketones or the addition of organometallic reagents to aldehydes. nih.gov

Overview of 4-Bromo-2,6-difluorobenzyl Alcohol's Strategic Importance in Chemical Sciences

This compound (BrDFBA) is a specialized chemical compound that has garnered significant attention for its strategic role as a key intermediate and building block in multiple scientific disciplines. lookchem.comchemimpex.com Its distinct structure, featuring a bromine atom and two fluorine atoms on the benzene (B151609) ring, imparts unique reactivity, making it an ideal precursor for the development of complex, biologically active molecules. chemimpex.com

The strategic importance of BrDFBA is particularly evident in the following areas:

Pharmaceutical Development : This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals. lookchem.comchemimpex.com Its unique structural properties are especially valuable in the creation of drugs targeting neurological disorders. chemimpex.com Researchers have successfully used BrDFBA to create novel compounds demonstrating significant antimicrobial and anti-inflammatory properties, highlighting its importance in medicinal chemistry. chemimpex.com

Agrochemical Industry : BrDFBA serves as an essential intermediate in the production of agrochemicals, contributing to the development of effective pesticides and other agricultural products. lookchem.comchemimpex.com

Materials Science : Beyond its life science applications, the compound is a valuable building block in materials science. It is used in the development of advanced polymers and coatings, where its fluorine substituents can improve chemical resistance and stability. chemimpex.com Its capacity to alter surface properties and boost material performance makes it a desirable component in specialty chemical formulations. chemimpex.com

Organic Synthesis and Research : As a versatile building block, BrDFBA is widely used in the production of various organic compounds. lookchem.com In research and development laboratories, its properties enable scientists to explore novel applications and push the boundaries of chemical synthesis and compound development. lookchem.com

Historical Context and Evolution of Fluorinated Benzyl Alcohol Synthesis

The development of fluorinated benzyl alcohols is rooted in the broader history of organofluorine chemistry and the synthesis of benzyl alcohol itself. The first synthesis of an organofluorine compound was reported as early as 1835, with the first aryl carbon-fluorine (C-F) bond formation following in 1870. nih.gov A significant breakthrough came in 1927 with the discovery of the Schiemann reaction, a method for preparing fluoroaromatic compounds from diazonium salts that is still in use today. nih.govwikipedia.org

The history of benzyl alcohol production is closely linked to the dye industry of the 1800s. perfumerflavorist.com Early methods focused on the hydrolysis of benzyl chloride, a derivative of toluene. perfumerflavorist.com A key discovery by Cannizzaro in 1853 showed that benzaldehyde (B42025) could be disproportionated into benzyl alcohol and benzoate (B1203000) salts. perfumerflavorist.com

The synthesis of specifically fluorinated benzyl alcohols has evolved from these historical precedents. Modern methods often involve a multi-step process. For example, a general route for producing fluorinated benzyl alcohols involves the reaction of a chlorinated benzaldehyde with an alkali metal fluoride (B91410) to yield a fluorinated benzaldehyde, which is then hydrogenated to the corresponding alcohol. google.com The synthesis of this compound's direct precursor, 4-bromo-2,6-difluorobenzaldehyde, can be achieved by starting with 1-bromo-3,5-difluorobenzene (B42898). chemicalbook.com This starting material is reacted with lithium diisopropylamide (LDA) and then quenched with N,N-dimethylformamide (DMF). chemicalbook.com The resulting aldehyde is then reduced to form this compound. The evolution of fluorination techniques, including the development of a wide range of N-F fluorinating agents since the mid-20th century, has provided chemists with an extensive toolkit for creating structurally diverse fluorinated compounds like BrDFBA. beilstein-journals.org

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 162744-59-4 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrF₂O | lookchem.com |

| Molecular Weight | 223.01 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | White to yellowish crystalline powder/solid | lookchem.com |

| Melting Point | 76-81 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 250 °C | lookchem.com |

| Density | 1.744 g/cm³ | lookchem.com |

| Flash Point | 105 °C | lookchem.com |

| pKa | 13.21 ± 0.10 (Predicted) | lookchem.com |

| Vapor Pressure | 0.0118 mmHg at 25°C | lookchem.com |

| Refractive Index | 1.544 | lookchem.com |

Key Applications of this compound

The compound's unique structure makes it a valuable intermediate in several areas of chemical production and research.

| Field of Application | Specific Use | Source(s) |

| Pharmaceuticals | Intermediate for drugs, particularly for neurological disorders, and compounds with antimicrobial and anti-inflammatory effects. | lookchem.comchemimpex.com |

| Agrochemicals | Intermediate for pesticides and other agricultural products. | lookchem.comchemimpex.com |

| Materials Science | Building block for advanced polymers and coatings to enhance chemical resistance and stability. | chemimpex.com |

| Organic Synthesis | Versatile building block for a wide range of organic compounds. | lookchem.com |

| Research & Development | Utilized to explore new chemical applications and synthetic advancements. | lookchem.com |

Reduction-Based Pathways for Benzyl Alcohol Formation

The conversion of a carbonyl or carboxyl group to a primary alcohol is a fundamental transformation in organic synthesis. For this compound, these pathways typically begin with either 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-2,6-difluorobenzoic acid and its derivatives. The choice of method depends on factors such as substrate availability, desired chemoselectivity, and reaction scale.

Chemoselective Reduction of 4-Bromo-2,6-difluorobenzaldehyde to this compound

The most direct route to this compound is the reduction of its corresponding aldehyde, 4-bromo-2,6-difluorobenzaldehyde. This transformation requires a reducing agent that can selectively reduce the aldehyde group without affecting the halogen substituents on the aromatic ring.

Metal hydride reagents are widely used for the reduction of aldehydes due to their high efficiency and predictability. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. study.combyjus.com

Sodium Borohydride (NaBH₄): As a mild and selective reducing agent, NaBH₄ is highly effective for converting aldehydes and ketones to their corresponding alcohols. youtube.com It is often the preferred reagent for this transformation due to its operational simplicity and safety profile. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol at room temperature. The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which is subsequently protonated by the solvent to yield the primary alcohol. youtube.com Given its mild nature, NaBH₄ does not reduce more stable functional groups like esters or carboxylic acids and will not disturb the bromo or fluoro substituents on the aromatic ring. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful and less selective reducing agent than NaBH₄. quora.com It readily reduces aldehydes, ketones, esters, and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.com While fully capable of reducing 4-bromo-2,6-difluorobenzaldehyde, its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) and careful handling. byjus.com For the selective reduction of an aldehyde, the milder NaBH₄ is generally sufficient and more practical. LiAlH₄ is typically reserved for substrates containing functional groups that are resistant to NaBH₄. masterorganicchemistry.com

| Reagent | Reactivity | Selectivity | Typical Solvents | Functional Groups Reduced |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | High (Aldehydes, Ketones) | Protic (Methanol, Ethanol) | Aldehydes, Ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Low | Aprotic (Diethyl ether, THF) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles |

Beyond metal hydrides, catalytic hydrogenation offers a green and efficient alternative for aldehyde reduction. This method involves reacting the aldehyde with molecular hydrogen (H₂) in the presence of a metal catalyst.

Catalytic Hydrogenation: Various transition metal catalysts, including those based on palladium (Pd), platinum (Pt), ruthenium (Ru), and iron (Fe), can facilitate the hydrogenation of aldehydes. nih.govmdpi.com This process is highly chemoselective, reducing the aldehyde group while leaving other reducible functionalities, such as aromatic rings and halogens, intact under controlled conditions. acs.org For substrates like 4-bromo-2,6-difluorobenzaldehyde, catalysts bearing electron-withdrawing halogen substituents on the phenyl ring often show excellent activity. nih.govnih.gov The reaction is typically performed under elevated hydrogen pressure in a suitable solvent. mdpi.comacs.org This method is particularly valuable in industrial settings due to its high atom economy and the reusability of heterogeneous catalysts. researchgate.net

Reduction of Halogenated Benzoic Acid Derivatives to Corresponding Benzyl Alcohols

An alternative synthetic approach starts with the more oxidized 4-bromo-2,6-difluorobenzoic acid or its derivatives. This pathway requires more potent reduction conditions compared to the aldehyde route.

The direct conversion of a carboxylic acid to a primary alcohol is a challenging transformation that requires a strong reducing agent.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is one of the few common laboratory reagents capable of directly reducing carboxylic acids to primary alcohols. quora.comwikipedia.org The reaction proceeds in an anhydrous aprotic solvent like THF. Due to the acidic proton of the carboxyl group, an excess of LiAlH₄ is required as the first equivalent is consumed in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride attack reduces the carboxylate to the primary alcohol. Sodium borohydride is generally not reactive enough to reduce carboxylic acids. quora.com

Catalytic Hydrogenation: While less common than hydride reduction for this specific transformation, certain heterogeneous catalyst systems, such as Pt/SnO₂, have been shown to facilitate the hydrogenation of benzoic acid to benzyl alcohol under mild conditions. manchester.ac.uk This approach offers a potential alternative to hydride reagents, avoiding the need for stoichiometric amounts of reactive metal hydrides.

A common strategy to facilitate the reduction of a carboxylic acid is to first convert it into a more reactive derivative, such as an ester or an acyl chloride.

Reduction of Esters: 4-Bromo-2,6-difluorobenzoic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification. This ester can then be reduced to this compound using a strong reducing agent like LiAlH₄. masterorganicchemistry.comorganic-chemistry.org The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. masterorganicchemistry.com

Reduction of Acyl Chlorides: A more reactive intermediate is the acyl chloride. 4-Bromo-2,6-difluorobenzoic acid can be converted to 4-bromo-2,6-difluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. doubtnut.com The resulting acyl chloride is highly reactive and can be readily reduced to the primary alcohol using either LiAlH₄ or the milder NaBH₄. chemistrysteps.com This two-step process is often efficient and high-yielding. doubtnut.com

| Starting Material | Intermediate | Reagent(s) | Product |

|---|---|---|---|

| 4-Bromo-2,6-difluorobenzaldehyde | N/A | NaBH₄ or LiAlH₄ or H₂/Catalyst | This compound |

| 4-Bromo-2,6-difluorobenzoic acid | N/A | LiAlH₄ | This compound |

| 4-Bromo-2,6-difluorobenzoic acid | Methyl 4-bromo-2,6-difluorobenzoate | 1. CH₃OH, H⁺ 2. LiAlH₄ | This compound |

| 4-Bromo-2,6-difluorobenzoic acid | 4-Bromo-2,6-difluorobenzoyl chloride | 1. SOCl₂ 2. LiAlH₄ or NaBH₄ | This compound |

Synthetic Methodologies for this compound and Related Fluorinated Benzyl Alcohol Scaffolds

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, employs a variety of strategic chemical transformations. chemimpex.com The unique arrangement of its bromine and fluorine substituents necessitates carefully controlled synthetic routes to achieve the desired structure. chemimpex.com Methodologies for its preparation, as well as for structurally related fluorinated benzyl alcohols, often begin with appropriately substituted aryl halides and involve formylation-reduction sequences, organometallic functionalization, or direct halogenation of benzyl alcohol precursors.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHFWSNUFIKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378355 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-59-4 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Bromo 2,6 Difluorobenzyl Alcohol

Reactivity of the Benzylic Alcohol Moiety

The primary alcohol functional group is a key handle for a variety of chemical transformations, allowing for its conversion into aldehydes, carboxylic acids, ethers, esters, and halides.

Selective Oxidation to 4-Bromo-2,6-difluorobenzaldehyde and 4-Bromo-2,6-difluorobenzoic Acid

The oxidation of the benzylic alcohol in 4-bromo-2,6-difluorobenzyl alcohol can be selectively controlled to yield either the corresponding aldehyde, 4-bromo-2,6-difluorobenzaldehyde, or the carboxylic acid, 4-bromo-2,6-difluorobenzoic acid. The choice of oxidant and reaction conditions is critical to prevent over-oxidation. google.com Selective oxidation to the aldehyde is often desired, as the aldehyde itself is a valuable functional group for further synthetic manipulations. However, stronger oxidizing conditions can push the reaction to the fully oxidized carboxylic acid.

A variety of modern catalytic systems are effective for the oxidation of benzylic alcohols and can be applied to this compound. These methods are often preferred due to their high selectivity, mild reaction conditions, and reduced waste compared to stoichiometric reagents.

Hypervalent Iodine/TEMPO Systems: A combination of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, and a catalytic amount of the nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides a highly efficient method for oxidizing alcohols to aldehydes. These reactions are typically fast, often completed in minutes using flow-reactor systems, and produce excellent yields with high selectivity, avoiding over-oxidation to the carboxylic acid.

N-Heterocycle-Stabilized Iodanes: N-heterocycle-stabilized iodanes (NHIs), activated by chloride additives, are effective reagents for the mild oxidation of activated alcohols to aldehydes. These protocols can yield the aldehyde product in high yields without significant over-oxidation. google.com

Transition Metal Catalysis: Catalytic systems based on transition metals like palladium, copper, or iron are also employed. For instance, a catalyst comprising ferric chloride (FeCl₃) in a deep eutectic solvent (DES) can selectively oxidize various alcohols to their corresponding aldehydes using hydrogen peroxide as the terminal oxidant. sigmaaldrich.com These reactions are often rapid and efficient at room temperature. sigmaaldrich.com

Table 1: Representative Catalyst-Mediated Oxidation Protocols for Benzylic Alcohols

| Catalyst System | Oxidant | Typical Product | Key Features |

|---|---|---|---|

| Hypervalent Iodine / TEMPO | (Diacetoxyiodo)benzene | Aldehyde | Fast reaction times, high selectivity, suitable for flow chemistry. |

| N-Heterocycle-Stabilized Iodane / Cl⁻ | N/A | Aldehyde | Mild conditions, high yields, avoids over-oxidation. google.com |

| FeCl₃ / Deep Eutectic Solvent | H₂O₂ | Aldehyde | Rapid, room temperature, uses inexpensive catalyst and oxidant. sigmaaldrich.com |

| Laccase-Mediator System (LMS) | O₂ | Aldehyde | Enzymatic, environmentally benign, zero-order kinetics. libretexts.org |

The mechanism of oxidation is highly dependent on the chosen reagent. For systems involving chromium-based oxidants like dichromate, the proposed mechanism involves the formation of a chromate (B82759) ester in a rapid pre-equilibrium step. This is followed by the rate-determining disproportionation of the ester through a cyclic transition state to yield the aldehyde. nih.gov The presence of electron-withdrawing groups, such as the fluorine and bromine atoms in this compound, generally retards the rate of this type of oxidation compared to unsubstituted benzyl (B1604629) alcohol. nih.gov

In other systems, such as those employing bis(methanesulfonyl) peroxide, a proton-coupled electron transfer (PCET) mechanism may be operative. libretexts.org This pathway is sensitive to the electron density of the aromatic ring; the electron-withdrawing nature of the halogen substituents would influence the reaction kinetics. libretexts.org For hypervalent iodine reagents activated by chloride, a proposed reactive intermediate is a hydroxy(chloro)iodane, which facilitates the oxidation. google.com The steric hindrance from the two ortho-fluorine substituents can also play a role, potentially lowering yields compared to less substituted analogues. google.com

Derivatization to Ethers and Esters

The hydroxyl group of this compound can be readily converted into ether and ester derivatives, which are common intermediates in the synthesis of more complex molecules.

Etherification: The most common method for preparing ethers from an alcohol is the Williamson ether synthesis . nih.govnih.gov This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a primary alkyl halide (e.g., iodomethane, ethyl bromide) to form the unsymmetrical ether. nih.govnih.gov The existence of derivatives like this compound, 2-methylbutyl ether confirms the applicability of this chemistry. libretexts.org

Esterification: Esters can be synthesized through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one possibility. A more common and often higher-yielding approach for a specialty alcohol like this involves reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. For related di-substituted benzyl alcohols, reacting the corresponding benzyl chloride with an acetate-forming agent like anhydrous sodium acetate, followed by hydrolysis, is a viable route to the alcohol, demonstrating the reversible nature of esterification. google.com

Conversion to Benzylic Halides and Other Functional Groups

The hydroxyl group can be substituted with a halogen to form a reactive benzylic halide, a key building block for further nucleophilic substitution reactions.

The conversion of this compound to 4-bromo-2,6-difluorobenzyl bromide or the corresponding chloride is a standard transformation. Common reagents for this purpose include:

Thionyl chloride (SOCl₂) for conversion to the benzyl chloride.

Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) for conversion to the benzyl bromide.

These benzylic halides are significantly more reactive towards nucleophiles than the starting alcohol and serve as precursors for introducing a wide range of other functional groups.

Reactivity of the Aromatic Halogen Substituents

The aromatic ring of this compound contains two types of halogen atoms: two fluorine atoms and one bromine atom. Their reactivity in substitution reactions is distinct.

The carbon-bromine bond is the most likely site for palladium-catalyzed cross-coupling reactions . beilstein-journals.org The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a powerful method for forming new carbon-carbon bonds. libretexts.orgyonedalabs.com In this context, this compound can react with various aryl or vinyl boronic acids (or their esters) to replace the bromine atom with an aryl or vinyl group, respectively. This reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product. libretexts.org This provides a direct route to biaryl compounds, such as 4-aryl-2,6-difluorobenzyl alcohols.

Conversely, the carbon-fluorine bonds are significantly stronger and generally unreactive under standard Suzuki coupling conditions. However, the two electron-withdrawing fluorine atoms, positioned ortho to the carbon bearing the bromine, strongly activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) . nih.govlibretexts.org While the bromine atom is the better leaving group in metal-catalyzed reactions, a sufficiently strong nucleophile could potentially displace one of the fluorine atoms, although this would require more forcing conditions than displacement of a nitro group, for example. The generally accepted mechanism for SₙAr involves the attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of the halide leaving group to restore aromaticity. libretexts.org

Table 2: Summary of Halogen Reactivity

| Halogen | Position | Primary Reaction Type | Description |

|---|---|---|---|

| Bromine | para (C4) | Pd-Catalyzed Cross-Coupling (e.g., Suzuki) | The C-Br bond is selectively cleaved by a Pd(0) catalyst to couple with organoboron compounds, forming C-C bonds. beilstein-journals.orglibretexts.org |

| Fluorine | ortho (C2, C6) | Activation for SₙAr | The strong electron-withdrawing nature of fluorine activates the ring for attack by strong nucleophiles. The C-F bonds themselves are very strong and not easily cleaved. nih.govlibretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond at the C4 position is the most susceptible site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This is due to the greater reactivity of aryl bromides compared to aryl fluorides in the key oxidative addition step to a Palladium(0) catalyst. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

In the context of this compound, the C-Br bond readily participates in this catalytic cycle, while the much stronger C-F bonds remain intact. This chemoselectivity is a cornerstone of its utility in synthesis. Research on analogous fluorinated bromoaryl compounds demonstrates that Suzuki-Miyaura couplings proceed efficiently at the bromine-substituted position. beilstein-journals.orgnih.gov For instance, studies on various fluorinated bromo-benzenes have shown excellent conversion rates when reacted with arylboronic acids in the presence of a suitable palladium catalyst and base. beilstein-journals.orgnih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, catalyzed by Pd(PPh₃)₄, selectively forms the C-C bond at the brominated site, further highlighting the preferential reactivity of the C-Br bond in such systems. nih.gov

These reactions are typically tolerant of the benzyl alcohol moiety, which does not interfere with the catalytic cycle, making protection and deprotection steps unnecessary. This allows for the direct synthesis of complex biaryl methane (B114726) derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is based on data from analogous reactions on similar substrates.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | nih.gov |

| G-COOH-Pd-10 | - | K₂CO₃ | H₂O/Ethanol | 110 | >95 | beilstein-journals.org |

| Pd(OAc)₂ (0.5) | - | KOH | H₂O | 100 | 94 | rsc.org |

Nucleophilic Aromatic Substitution on Activated Fluorine Centers

The fluorine atoms at the C2 and C6 positions of this compound are activated towards nucleophilic aromatic substitution (SNAr). While fluorine is typically a poor leaving group in SN2 reactions, its role is different in SNAr. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. The presence of two fluorine atoms ortho and para to each other provides significant activation for this pathway.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form the resonance-stabilized carbanion intermediate, followed by the elimination of the fluoride (B91410) leaving group to restore aromaticity. This reaction pathway is favored by strong electron-withdrawing groups on the ring and is distinct from palladium-catalyzed couplings. rsc.org Studies on polyfluorinated aromatic compounds, such as pentafluoropyridine (B1199360) and 4-bromo-2,6-difluoropyridine, show that fluorine atoms are readily displaced by various nucleophiles (e.g., phenoxides, thiolates, amines) under basic conditions. wikipedia.orgsigmaaldrich.com In 4-bromo-2,6-difluoropyridine, a close analogue, the fluorine atoms undergo selective substitution, leaving the bromine atom untouched. wikipedia.org This indicates that under SNAr conditions, the C-F bonds of this compound would be the primary reaction sites, especially with strong nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | K₂CO₃, DMF | Dioxin derivative | rsc.org |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃, DMF, 60 °C | 4-((Perfluoropyridin-yl)oxy)benzaldehyde | sigmaaldrich.com |

| 4-Bromo-2,6-difluoropyridine | Pyrazole | NaH, THF | 2,6-Dipyrazolyl-4-bromopyridine | wikipedia.org |

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by various electrophiles.

In this compound, several groups can potentially direct the metalation: the benzylic alcohol (-CH₂OH), the fluorine atoms, and the bromine atom. The oxygen of the alcohol can coordinate to the lithium base, directing deprotonation to an adjacent position. However, fluorine is known to be a particularly potent ortho-directing group. wikipedia.orgresearchgate.net The most acidic aromatic proton is typically located between two halogen atoms due to their cumulative inductive effects. In this molecule, however, there are no protons between the halogens. The next most likely site for deprotonation is ortho to the directing groups.

Given the strong directing ability of fluorine, lithiation is expected to occur at one of the C-H positions (C3 or C5). The C-H bond at C5 is ortho to the bromine atom, while the C-H bond at C3 is ortho to the two fluorine atoms. Competition experiments have shown that fluorine is one of the most powerful activating groups for DoM. researchgate.net Therefore, lithiation is most likely to occur at the C3 position, directed by the two fluorine atoms and potentially assisted by the -CH₂OH group. Subsequent reaction with an electrophile (e.g., CO₂, aldehydes, silyl (B83357) halides) would introduce a new substituent at this position.

Table 3: Hierarchy of Common Directing Metalation Groups (DMG) A generalized ranking of directing ability.

| Strength | Directing Group (DMG) |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -CH₂NR₂, -F, -CF₃ |

| Weak | -Cl, -NR₂ |

Collaborative and Competitive Reactivity Profiles in Multifunctional Halogenated Systems

The presence of multiple reactive sites on this compound makes its chemistry a study in chemoselectivity. The reaction pathway that is followed depends entirely on the choice of reagents and conditions, allowing for the selective functionalization of different parts of the molecule.

Palladium-Catalyzed Cross-Coupling: These reactions, employing a Pd(0) catalyst and typically a weak base, are highly selective for the C-Br bond. The oxidative addition to the C-Br bond is much more facile than to the stronger C-F bonds, and these conditions are generally not conducive to SNAr or DoM. This allows for the modification of the C4 position without affecting the rest of the molecule. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway is favored by the use of strong nucleophiles, often in polar aprotic solvents at elevated temperatures. Under these conditions, the electron-withdrawing fluorine atoms activate the C2 and C6 positions for attack, leading to the substitution of one or both fluorine atoms. The C-Br bond is significantly less reactive towards nucleophilic attack. rsc.org

Directed ortho-Metalation (DoM): This reaction requires a strong organolithium base (e.g., n-BuLi, s-BuLi) at low temperatures. It selectively activates a C-H bond ortho to a directing group. This pathway is completely distinct from the other two, as it involves C-H activation rather than C-X (X = halogen) bond cleavage. The choice of electrophile then determines the final functionalization. wikipedia.orgresearchgate.net

This orthogonal reactivity allows for sequential functionalization strategies. For example, a Suzuki-Miyaura coupling could be performed at the C-Br bond, followed by a nucleophilic aromatic substitution at a C-F bond, and then potentially an ortho-metalation to functionalize a C-H position, all on the same molecular scaffold. This versatility makes this compound a valuable and highly adaptable intermediate in the synthesis of complex, polyfunctional aromatic compounds.

Table 4: Summary of Competitive Reactivity

| Reaction Type | Target Site | Key Reagents | Conditions | Expected Outcome |

| Suzuki-Miyaura Coupling | C4-Br | Pd(0) catalyst, Boronic acid, Base (e.g., K₂CO₃) | 80-110 °C | C-C bond formation at C4 |

| Nucleophilic Aromatic Substitution | C2-F, C6-F | Strong Nucleophile (e.g., RONa, R₂NH) | Elevated Temp. | C-Nu bond formation at C2/C6 |

| Directed ortho-Metalation | C3-H (or C5-H) | Strong Base (e.g., n-BuLi), Electrophile | Low Temp. (-78 °C) | C-E bond formation at C3/C5 |

Derivatives and Functionalization Strategies for 4 Bromo 2,6 Difluorobenzyl Alcohol

Synthesis of Novel Analogs with Modified Halogenation Patterns

The modification of the halogenation pattern on the aromatic ring of 4-bromo-2,6-difluorobenzyl alcohol is a key strategy for fine-tuning the physicochemical properties of its derivatives. This can involve the substitution of the bromine atom or the introduction of additional halogen atoms.

Research has shown that the bromine atom at the C4 position can be replaced through various cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed to introduce new substituents at this position. ossila.com The starting material for many of these syntheses is often a related aniline (B41778) or benzonitrile (B105546) derivative, which is then converted to the corresponding benzyl (B1604629) alcohol. For example, 4-bromo-2,6-difluoroaniline (B33399) can be synthesized from 2,6-difluoroaniline (B139000) by reaction with bromine in acetic acid. chemicalbook.com This aniline derivative is a versatile intermediate for further transformations. ossila.com

The synthesis of analogs with different halogenation can also start from precursors like 3,5-difluorobromobenzene. google.com This compound can undergo a series of reactions, including formylation to produce 4-bromo-2,6-difluorobenzaldehyde, which is then reduced to the target alcohol. google.com This multi-step synthesis allows for the introduction of various functionalities at different stages.

Table 1: Examples of Precursors and Intermediates for Modified Halogenation

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2,6-Difluoroaniline | 5509-65-9 | C₆H₅F₂N | Starting material for 4-bromo-2,6-difluoroaniline. chemicalbook.com |

| 4-Bromo-2,6-difluoroaniline | 67567-26-4 | C₆H₄BrF₂N | Intermediate for further functionalization. ossila.comchemicalbook.com |

| 3,5-Difluorobromobenzene | --- | C₆H₄BrF₂ | Precursor for the synthesis of 4-bromo-2,6-difluorobenzaldehyde. google.com |

| 4-Bromo-2,6-difluorobenzaldehyde | --- | C₇H₃BrF₂O | Intermediate that can be reduced to the corresponding alcohol. google.com |

| 4-Bromo-2,6-difluorobenzonitrile | 123843-67-4 | C₇H₂BrF₂N | Can be synthesized from 4-bromo-2,6-difluorobenzamide. chemicalbook.com |

Introduction of Diverse Chemical Functionalities via Benzylic and Aromatic Positions

The benzylic alcohol and the aromatic ring of this compound provide two distinct platforms for introducing a wide array of chemical functionalities.

Benzylic Position: The hydroxyl group of the benzylic alcohol can undergo various reactions typical of primary alcohols. youtube.com These include oxidation to form the corresponding aldehyde or carboxylic acid, and esterification or etherification to introduce new functional groups. masterorganicchemistry.com For instance, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can yield the carboxylic acid. masterorganicchemistry.com Milder oxidation conditions can selectively produce the aldehyde. Esterification with carboxylic acids or their derivatives leads to the formation of benzyl esters. beilstein-journals.org

Furthermore, the benzylic position is susceptible to free-radical bromination, typically using N-bromosuccinimide (NBS), which replaces a benzylic hydrogen with a bromine atom. youtube.commasterorganicchemistry.com This benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of nucleophiles. youtube.com

Aromatic Positions: The aromatic ring, activated by the fluorine atoms and substituted with a bromine atom, is amenable to various functionalization reactions. The bromine atom at the C4 position is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ossila.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups.

The fluorine atoms, while generally less reactive towards substitution than bromine, can influence the reactivity of the ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. ossila.com

Development of Complex Polycyclic and Heterocyclic Systems Utilizing this compound as a Building Block

The unique combination of reactive sites in this compound makes it a valuable precursor for the synthesis of complex polycyclic and heterocyclic structures.

The bromo and alcohol functionalities can be used in tandem to construct fused ring systems. For example, an intramolecular reaction between the alcohol and a substituent introduced at the ortho position to the bromine (via a coupling reaction) can lead to the formation of a heterocyclic ring.

Furthermore, derivatives of this compound are used to create larger, more complex molecules. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate, has been described. researchgate.net This demonstrates how the core structure can be incorporated into photoactive materials. The bromo-substituent on such derivatives provides a site for further elaboration, potentially leading to the construction of extended π-conjugated systems or polymers.

The versatility of this building block is also evident in its use for synthesizing compounds with potential applications in materials science. For example, derivatives have been explored for their use in liquid crystals and as intermediates for pharmaceuticals. chemicalbook.com The ability to selectively functionalize different positions on the molecule allows for the precise design and synthesis of complex structures with desired properties.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding the Influence of Fluorine and Bromine on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-bromo-2,6-difluorobenzyl alcohol is a complex interplay of inductive and resonance effects from the halogen substituents. Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution by decreasing the electron density of the π-system. vaia.comlibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M or +R), which tends to activate the ring. vaia.comlibretexts.org

This dichotomy means that while both halogens are deactivating, they are ortho, para-directing for electrophilic substitution. The resonance effect, which donates electron density, is most pronounced at the ortho and para positions, partially offsetting the strong inductive withdrawal at these sites. vaia.comlibretexts.org The meta position, which is not significantly affected by resonance, feels the full force of the inductive deactivation.

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the fluorine atoms is particularly significant. These groups stabilize the negatively charged Meisenheimer complex intermediate, which is formed during the reaction, thereby facilitating the substitution. youtube.comyoutube.com In SNAr reactions, the rate of reaction often correlates with the electronegativity of the halogen substituent, with fluoride (B91410) being the best leaving group in many cases due to the strong polarization of the C-F bond. youtube.comyoutube.com The bromine atom, being less electronegative, has a less pronounced activating effect for SNAr compared to fluorine.

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing properties of a substituent. wikipedia.orgutexas.edu

| Substituent | σ (meta) | σ (para) | Inductive Effect | Resonance Effect |

|---|---|---|---|---|

| Fluorine | +0.34 | +0.06 | Strongly withdrawing (-I) | Weakly donating (+M) |

| Bromine | +0.39 | +0.23 | Withdrawing (-I) | Weakly donating (+M) |

Data sourced from multiple chemical data collections. wikipedia.orgpitt.edu

The positive σ values for both fluorine and bromine indicate that they are electron-withdrawing groups. wikipedia.org The larger σp value for bromine compared to fluorine suggests that at the para position, bromine has a stronger net electron-withdrawing effect. This is due to the less effective resonance donation from bromine's larger p-orbitals. stackexchange.com

Kinetics and Mechanistic Pathways of Reactions Involving the Alcohol Group

The benzylic alcohol group of this compound is a key site of reactivity. Reactions such as oxidation, esterification, and etherification are common transformations for this functional group. The kinetics and mechanisms of these reactions are influenced by the electronic and steric environment created by the ortho-fluorine substituents.

The oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. The reaction mechanism often involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by a rate-determining step, which is typically the cleavage of the C-H bond at the benzylic position. The electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the rate of this step by affecting the stability of the transition state.

Nucleophilic substitution reactions at the benzylic position, where the hydroxyl group is first converted into a better leaving group, are also common. The stability of the resulting benzylic carbocation intermediate is a crucial factor in these reactions. Electron-withdrawing groups on the aromatic ring generally destabilize a carbocation, which would slow down reactions proceeding through an SN1-type mechanism. However, the steric hindrance from the two ortho-fluorine atoms can also play a significant role, potentially favoring or disfavoring certain reaction pathways.

In a study on the nucleophilic substitution of propargyl alcohols, it was noted that the reaction mechanism can involve the formation of a propargylic carbocation. researchgate.net While not a direct analogue, this highlights the importance of carbocation stability in the substitution reactions of alcohols. For this compound, the formation of a benzylic carbocation would be disfavored by the electron-withdrawing substituents.

Role of Specific Solvents, such as Fluorinated Alcohols, in Modulating Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of organic reactions. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), are known for their unique properties, including high ionizing power and low nucleophilicity. These properties can be particularly advantageous in reactions involving carbocationic intermediates.

For reactions of this compound that may proceed through a carbocationic intermediate, a solvent like TFE can stabilize the charged species, thereby accelerating the reaction rate. The low nucleophilicity of the solvent minimizes the formation of unwanted side products from solvent participation.

The use of fluorinated solvents has been shown to affect the electronic structure and reactivity of dissolved species. For instance, the fluorination of macrocyclic complexes has been shown to alter their electronic properties and intermolecular interactions. nih.gov While a different system, this illustrates the principle that fluorinated environments can significantly modulate chemical behavior.

Stereochemical Considerations in Transformations of Benzylic Systems

When a reaction at the benzylic carbon of this compound creates a new stereocenter, or if the starting material were chiral, stereochemical outcomes become a critical consideration. For example, in a nucleophilic substitution reaction at the benzylic position, the mechanism of the reaction (SN1 or SN2) will dictate the stereochemistry of the product.

An SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products. In contrast, an SN2 reaction, which involves a backside attack by the nucleophile, would result in an inversion of stereochemistry at the benzylic carbon.

A study on the nucleophilic fluorine substitution of α-bromo arylacetates showed that the stereochemical outcome was dependent on the reaction conditions. nih.gov The use of certain reagents led to epimerization, indicative of an SN1 pathway, while other conditions favored inversion of configuration, suggesting an SN2 mechanism. nih.gov These findings highlight the possibility of controlling the stereochemical outcome of reactions at a benzylic-type position through the careful selection of reagents and conditions.

The steric bulk of the two ortho-fluorine substituents in this compound could also influence the stereochemical course of a reaction by sterically shielding one face of the molecule, potentially leading to diastereoselectivity in reactions with chiral reagents.

Advanced Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science

Strategic Intermediate in Pharmaceutical Development

The unique structural characteristics of 4-Bromo-2,6-difluorobenzyl alcohol make it a key intermediate in the synthesis of a range of pharmaceuticals. chemimpex.com Its presence in a molecule can influence its physical, chemical, and biological properties.

Precursor for Biologically Active Molecules

This compound serves as a fundamental building block for creating more complex, biologically active molecules. chemimpex.com Its enhanced reactivity, due to its specific substitutions, makes it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications. chemimpex.com The bromine and fluorine atoms can be strategically modified or can participate in various chemical reactions to build intricate molecular architectures.

Synthesis of Compounds with Potential Antimicrobial and Anti-inflammatory Properties

Researchers have successfully utilized this compound in the creation of new compounds demonstrating significant antimicrobial and anti-inflammatory activities. chemimpex.com The synthesis of novel tetrabromo-bis(substituted benzyl)cycloalkanones has yielded compounds with notable antibacterial properties. researchgate.net Similarly, the development of new thiourea (B124793) derivatives of naproxen (B1676952) has produced compounds with potent anti-inflammatory effects. nih.gov The incorporation of the 4-bromo-2,6-difluorobenzyl moiety is a key factor in the biological activity of these resulting molecules. chemimpex.comresearchgate.netnih.gov

Table 1: Research on Antimicrobial and Anti-inflammatory Applications

| Application Area | Key Findings | Citations |

|---|---|---|

| Antimicrobial | Synthesis of novel tetrabromo-bis(substituted benzyl)cycloalkanones with significant antibacterial activity. | researchgate.net |

| Anti-inflammatory | Development of new thiourea derivatives of naproxen exhibiting potent anti-inflammatory properties. | nih.gov |

Development of Drugs Targeting Neurological Disorders

The distinct structural features of this compound make it a valuable intermediate in the development of drugs aimed at treating neurological disorders. chemimpex.com The specific arrangement of its atoms can be crucial for the interaction of the final drug molecule with biological targets in the central nervous system.

Building Block in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable building block in the synthesis of agrochemicals. chemimpex.comlookchem.com Its structure is incorporated into more complex molecules designed to act as effective pesticides and other agricultural products. lookchem.com The presence of fluorine atoms, in particular, can enhance the efficacy and stability of the final agrochemical product.

Role in Fine Chemical Production and Specialty Chemical Formulations

This compound plays a role as a building block in the production of various fine and specialty chemicals. chemimpex.comlookchem.com Fine chemicals are pure, complex substances produced in smaller volumes for specialized applications. mdpi.com The unique properties conferred by the bromo and fluoro substituents make this alcohol a sought-after ingredient in the formulation of specialty chemicals where enhanced performance is required. chemimpex.com

Applications in Materials Science: Advanced Polymers and Coatings

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-2,6-difluorobenzaldehyde |

| (E)-n-(4-bromo-2,6-difluorophenyl)-n'-isopropylacetimidamide |

| 4-Bromo-2,5-difluorobenzyl alcohol |

| Naproxen |

| m-anisidine |

| N-methyl tryptophan methyl ester |

| Diclofenac sodium |

| Ibuprofen |

| Ketoprofen |

| L-proline |

| L-tyrosine |

| beta-alanine |

| 3,4,5-trimethoxybenzyl alcohol |

| Carbon disulfide |

| Phenacyl bromides |

| 1-(4-(bromomethyl)benzyl)-piperidine |

| p-xylylene dibromide |

| isobutyryl chloride |

| 1-bromo-4-(bromomethyl)benzene |

| CH3OCH2Cl |

| 3-formyl-4-methoxycinnamic acid |

| Deoxofluor® |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N-dimethylaminopyridine (DMAP) |

Computational Chemistry and Spectroscopic Characterization in Research on 4 Bromo 2,6 Difluorobenzyl Alcohol

Theoretical Predictions of Regioselectivity and Reaction Outcomes

In the absence of specific studies on 4-bromo-2,6-difluorobenzyl alcohol, computational chemistry would serve as a powerful tool for predicting its reactivity. Theoretical calculations could be employed to model various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the benzyl (B1604629) alcohol moiety. By calculating the energies of possible transition states and intermediates, researchers could predict the most likely reaction pathways and the regioselectivity of the outcomes. For instance, the electron-withdrawing nature of the fluorine and bromine atoms, combined with the activating effect of the hydroxymethyl group, would create a complex electronic environment on the aromatic ring, making theoretical predictions of substitution patterns particularly valuable.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) would be the method of choice for investigating the electronic structure and reactivity of this compound. DFT calculations could provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. For example, mapping the electrostatic potential would likely show regions of positive potential around the benzylic carbon and hydrogen atoms of the alcohol group, and negative potential near the oxygen and fluorine atoms, guiding predictions about intermolecular interactions and reaction mechanisms.

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

The definitive identification of any newly synthesized derivatives of this compound would rely on a combination of advanced spectroscopic techniques.

¹H and ¹³C NMR spectroscopy would be fundamental in confirming the structure of reaction products. In the ¹H NMR spectrum of the parent alcohol, one would expect to see distinct signals for the benzylic protons and the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbon atoms, with the carbon-fluorine couplings providing valuable structural information. For any reaction products, changes in these spectra, such as the appearance or disappearance of signals or shifts in their positions, would be indicative of the chemical transformation that has occurred.

Mass spectrometry is an indispensable tool for determining the molecular weight of the parent compound and its reaction products. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues. For this compound, characteristic fragments would likely include the loss of the hydroxymethyl group or the bromine atom, and the presence of the isotopic signature of bromine (approximately equal intensity for M and M+2 peaks) would be a key identifier.

Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Strong absorptions corresponding to C-F and C-Br stretches would also be present, along with characteristic peaks for the aromatic ring. Any reaction that modifies the functional groups, such as oxidation of the alcohol to an aldehyde or carboxylic acid, would result in the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹.

Should a crystalline derivative of this compound be synthesized, single-crystal X-ray crystallography would provide the most definitive structural confirmation. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This level of detail is unparalleled by other techniques and would provide unambiguous proof of the molecular structure.

Research Challenges and Future Directions

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable methods for producing valuable chemical compounds. mdpi.com Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. For the synthesis of fluorinated compounds like 4-bromo-2,6-difluorobenzyl alcohol, these challenges are particularly pertinent.

Current research efforts are geared towards the adoption of greener alternatives. These include:

Biocatalysis: Utilizing whole-cell or isolated enzymes to catalyze the synthesis of benzyl (B1604629) alcohols offers a more sustainable approach compared to traditional chemical methods. mdpi.com Biocatalysts operate under mild conditions, are biodegradable, and are derived from renewable resources. mdpi.com For instance, the conversion of benzaldehyde (B42025) to benzyl alcohol can be achieved using microorganisms, a process that is both efficient and environmentally benign. mdpi.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch reactors, especially for reactions involving hazardous reagents like those often used in fluorination. nih.govbeilstein-journals.org Flow chemistry allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity. beilstein-journals.orgvapourtec.com The use of flow reactors for fluorination reactions, including direct fluorination with F2 gas and the use of reagents like DAST (diethylaminosulfur trifluoride), has been successfully demonstrated. beilstein-journals.org

Alternative Reagents and Solvents: Research is ongoing to replace hazardous reagents and solvents with safer and more sustainable options. This includes the use of less toxic fluorinating agents and the exploration of water or other green solvents as reaction media.

The table below summarizes some key properties of this compound:

| Property | Value | Unit |

| Molecular Formula | C7H5BrF2O | |

| Molecular Weight | 223.01 | g/mol |

| Melting Point | 76-81 | °C |

| Boiling Point | 250 | °C |

| Flash Point | 105 | °C |

Table compiled from data in lookchem.comsigmaaldrich.com.

Expanding the Scope of Catalytic Transformations for Fluorinated Benzylic Systems

The development of new catalytic methods for the transformation of fluorinated benzylic systems is a major area of research. beilstein-journals.org The C-F bond is the strongest single bond in organic chemistry, and the C-H bonds at the benzylic position of fluorinated compounds have unique reactivity.

Key areas of development in catalytic transformations include:

C-H Functionalization: Direct functionalization of benzylic C(sp3)-H bonds is a powerful strategy for synthesizing complex molecules. beilstein-journals.orgacs.org Various catalytic systems, including those based on palladium, iron, and copper, have been developed for the fluorination of benzylic C-H bonds. beilstein-journals.orgacs.orgorganic-chemistry.org These methods often employ electrophilic fluorine sources like Selectfluor. acs.orgd-nb.info

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for a wide range of organic transformations. uliege.besci-hub.se This approach allows for the generation of radical intermediates under mild conditions, enabling various C-C and C-heteroatom bond formations. uliege.be For fluorinated systems, photoredox catalysis has been used for difluoroalkylation and other functionalization reactions. nih.govmdpi.com

Hydrogen Atom Transfer (HAT) Catalysis: HAT catalysis provides an atom- and step-economical approach for the direct functionalization of C-H bonds. researchgate.net This strategy has been successfully applied to the amination of benzylic C(sp3)-H bonds. researchgate.net

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The unique electronic properties conferred by the fluorine and bromine atoms in this compound open up avenues for exploring novel reactivity and creating diverse derivatives.

Derivatization Strategies: The alcohol functional group is a versatile handle for a wide range of chemical transformations. Derivatization of fatty alcohols using reagents like pentafluorobenzoyl chloride (PFBoylCl) is a common strategy in analytical chemistry to enhance detection sensitivity. nih.govresearchgate.net Similar strategies can be applied to this compound to create a library of derivatives with potentially new biological activities or material properties.

Synthesis of Heterocycles: The functional groups present in this molecule can be utilized in cyclization reactions to construct various heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, further expanding the chemical space accessible from this starting material.

Advanced Applications in Emerging Fields of Chemical Biology and Functional Materials

The distinct properties of this compound and its derivatives make them promising candidates for applications in several cutting-edge fields.

Chemical Biology: Fluorinated molecules are of significant interest in chemical biology and medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov this compound can serve as a precursor for synthesizing novel bioactive compounds, such as enzyme inhibitors. chemimpex.commdpi.com For example, bromophenol derivatives have shown inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Functional Materials: The presence of fluorine and bromine can enhance the properties of materials. Fluorine substitution can improve chemical resistance and stability in polymers and coatings. chemimpex.com The bromo group has been shown to improve the nonlinear optical (NLO) properties of organic materials by enhancing molecular hyperpolarizability and promoting acentric crystal structures. researchgate.net This makes derivatives of this compound interesting for applications in advanced materials with specific optical or electronic properties.

Q & A

Basic: How can 4-bromo-2,6-difluorobenzyl alcohol be synthesized with high purity for research purposes?

Methodological Answer:

Synthesis typically involves bromination and fluorination of benzyl alcohol derivatives. A common approach includes:

- Step 1 : Direct bromination of 2,6-difluorobenzyl alcohol using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Validation : Confirm purity (>98%) using HPLC (C18 column, methanol/water mobile phase) and GC-MS/MS .

- Critical Note : Monitor reaction temperature to avoid over-bromination; excess NBS can lead to di-substituted byproducts.

Basic: What analytical methods ensure structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, -CH₂OH at δ 4.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (223.015 g/mol) and isotopic patterns for Br/F .

- Chromatography : GC-MS/MS with DI-HS-SPME (direct-immersion/headspace solid-phase microextraction) detects impurities at ppm levels .

- X-ray Crystallography : For crystalline samples, SHELX programs refine molecular geometry and confirm stereoelectronic effects .

Basic: How can solubility be optimized for in vivo or in vitro studies?

Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (10 mM). For aqueous compatibility, mix with PEG300 and Tween 80 (e.g., 5% DMSO, 40% PEG300, 50% saline) .

- Sonication & Heating : Warm the solution to 37°C and sonicate for 10–15 minutes to disrupt hydrogen bonding.

- Stability : Aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles .

Advanced: How to design experiments analyzing substituent effects on its reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Compare reaction rates with Pd-catalyzed Suzuki couplings using para-substituted aryl halides. Monitor electronic effects via Hammett plots (σ values for -Br, -F substituents).

- Kinetic Studies : Use stopped-flow NMR to track intermediates. For example, bromine’s leaving-group ability vs. fluorine’s electron-withdrawing effect .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic aromatic substitutions .

Advanced: How is this compound utilized in polymer synthesis?

Methodological Answer:

- Copolymerization : Acts as a monomer in phase-transfer catalyzed polymerization. Example: Copolymerize with 4-hydroxy-3,5-dimethylbenzyl alcohol using Cu(II)-acetoxime/O₂ to form polyethers .

- Functionalization : The bromine site enables post-polymerization modifications (e.g., click chemistry with azides).

- Thermal Analysis : DSC/TGA monitors glass transition temperatures (Tg) and decomposition profiles (e.g., ~200°C for Br-containing polymers) .

Advanced: What are its applications as a pharmacological intermediate?

Methodological Answer:

- Drug Design : Serves as a building block for kinase inhibitors (e.g., CP-547632 hydrochloride, a VEGF inhibitor). The bromine and fluorine groups enhance binding to hydrophobic pockets .

- Metabolic Stability : Fluorine reduces CYP450-mediated metabolism. Validate via in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

- Toxicity Screening : Use zebrafish models to assess developmental toxicity (LC₅₀ > 100 µM indicates low acute risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.